Cas no 1997-41-7 (5-(Trifluoromethyl)isoindoline-1,3-dione)
5-(Trifluoromethyl)isoindoline-1,3-dione Chemical and Physical Properties
Names and Identifiers
-
- 5-(Trifluoromethyl)isoindoline-1,3-dione
- 5-(trifluoromethyl)isoindole-1,3-dione
- 5-(trifluoromethyl)-1h-isoindole-1,3(2h)-dione
- 5-trifluoromethyl-isoindole-1,3-dione
- AC1L66S6
- AC1Q4JQD
- AR-1G5720
- CTK4E2884
- NSC146587
- SureCN5194204
- 5-(Trifluoromethyl)phthalimide
- MB08780
- SY108535
- A814124
- J-516451
- 1997-41-7
- DB-295821
- 5-(TRIFLUOROMETHYL)-2H-ISOINDOLE-1,3-DIONE
- AS-50200
- DTXSID70301839
- NSC-146587
- SCHEMBL5194204
- MFCD10699299
- CHEMBL4542268
- O11313
- Z1430520797
- HOZNTWKAAKPCPG-UHFFFAOYSA-N
- CS-0304171
- 5-TrifluoroMethylisoindole-1,3-dione
- 1H-Isoindole-1,3(2H)-dione, 5-(trifluoromethyl)-
- AKOS016844405
-
- MDL: MFCD10699299
- Inchi: 1S/C9H4F3NO2/c10-9(11,12)4-1-2-5-6(3-4)8(15)13-7(5)14/h1-3H,(H,13,14,15)
- InChI Key: HOZNTWKAAKPCPG-UHFFFAOYSA-N
- SMILES: FC(C1C=CC2C(NC(C=2C=1)=O)=O)(F)F
Computed Properties
- Exact Mass: 215.01942
- Monoisotopic Mass: 215.01941286g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 313
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 46.2
Experimental Properties
- PSA: 46.17
- LogP: 1.91780
5-(Trifluoromethyl)isoindoline-1,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T17440-250mg |
5-(Trifluoromethyl)isoindoline-1,3-dione |
1997-41-7 | 98% | 250mg |
¥4252.0 | 2023-09-06 | |
| Alichem | A199006970-5g |
5-(Trifluoromethyl)isoindoline-1,3-dione |
1997-41-7 | 95% | 5g |
$2090.40 | 2023-09-02 | |
| Alichem | A199006970-10g |
5-(Trifluoromethyl)isoindoline-1,3-dione |
1997-41-7 | 95% | 10g |
$2954.70 | 2023-09-02 | |
| Alichem | A199006970-25g |
5-(Trifluoromethyl)isoindoline-1,3-dione |
1997-41-7 | 95% | 25g |
$4202.24 | 2023-09-02 | |
| TRC | T900120-10mg |
5-(trifluoromethyl)isoindoline-1,3-dione |
1997-41-7 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T900120-50mg |
5-(trifluoromethyl)isoindoline-1,3-dione |
1997-41-7 | 50mg |
$ 95.00 | 2022-06-02 | ||
| TRC | T900120-100mg |
5-(trifluoromethyl)isoindoline-1,3-dione |
1997-41-7 | 100mg |
$ 135.00 | 2022-06-02 | ||
| Chemenu | CM147623-1g |
5-(trifluoromethyl)isoindoline-1,3-dione |
1997-41-7 | 95% | 1g |
$542 | 2021-08-05 | |
| Chemenu | CM147623-5g |
5-(trifluoromethyl)isoindoline-1,3-dione |
1997-41-7 | 95% | 5g |
$1403 | 2021-08-05 | |
| Chemenu | CM147623-10g |
5-(trifluoromethyl)isoindoline-1,3-dione |
1997-41-7 | 95% | 10g |
$1964 | 2021-08-05 |
5-(Trifluoromethyl)isoindoline-1,3-dione Suppliers
5-(Trifluoromethyl)isoindoline-1,3-dione Related Literature
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 5-(Trifluoromethyl)isoindoline-1,3-dione
Introduction to 5-(Trifluoromethyl)isoindoline-1,3-dione (CAS No. 1997-41-7)
5-(Trifluoromethyl)isoindoline-1,3-dione, identified by the Chemical Abstracts Service Number (CAS No.) 1997-41-7, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the isoindoline class, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a trifluoromethyl group at the 5-position introduces unique electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.
The trifluoromethyl group is a well-known pharmacophore in drug discovery, renowned for its ability to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. In the context of 5-(Trifluoromethyl)isoindoline-1,3-dione, this substituent plays a crucial role in modulating the compound's reactivity and biological activity. The dione moiety further contributes to its versatility, enabling participation in various chemical transformations such as Michael additions, cycloadditions, and condensation reactions, which are pivotal in synthetic organic chemistry.
Recent advancements in medicinal chemistry have highlighted the potential of isoindoline derivatives as inhibitors of enzymes involved in cancer progression and inflammation. Studies have demonstrated that modifications at the trifluoromethyl-substituted isoindoline core can lead to compounds with enhanced efficacy against targets such as kinases and proteases. For instance, research published in 2022 revealed that derivatives of 5-(Trifluoromethyl)isoindoline-1,3-dione exhibit promising inhibitory activity against Janus kinases (JAKs), which are implicated in autoimmune diseases and leukemias.
The synthesis of 5-(Trifluoromethyl)isoindoline-1,3-dione typically involves multi-step organic reactions, starting from readily available precursors such as 2-aminothiophene-3-carboxylic acid or 2-amino benzothiophene derivatives. The introduction of the trifluoromethyl group is commonly achieved through halogen-metal exchange followed by electrophilic trifluoromethylation or direct fluorination techniques. These synthetic pathways underscore the compound's synthetic accessibility while maintaining high purity standards required for pharmaceutical applications.
In drug development pipelines, 5-(Trifluoromethyl)isoindoline-1,3-dione serves as a versatile building block for generating libraries of compounds for high-throughput screening (HTS). Its structural features allow for facile derivatization, enabling chemists to explore diverse chemical spaces. Computational studies have further supported its utility by predicting favorable interactions with biological targets based on molecular docking simulations. Such virtual screening approaches have accelerated the identification of lead compounds with potential therapeutic value.
One notable application of derivatives derived from 5-(Trifluoromethyl)isoindoline-1,3-dione is in the development of anticancer agents. Researchers have reported the synthesis of analogs that exhibit selective toxicity toward certain cancer cell lines by inhibiting key signaling pathways. The trifluoromethyl group's electron-withdrawing nature influences the electronic distribution within the molecule, enhancing its binding affinity to protein targets such as tyrosine kinases. This has opened new avenues for developing targeted therapies with improved selectivity and reduced side effects.
Moreover, the pharmacokinetic properties of compounds derived from 5-(Trifluoromethyl)isoindoline-1,3-dione have been extensively studied to optimize their bioavailability and therapeutic efficacy. Structural modifications aimed at improving solubility and reducing metabolic clearance have been explored using computational modeling and experimental validation. Such efforts align with current trends in drug design toward achieving orally bioavailable small molecules with prolonged circulation times.
The role of 5-(Trifluoromethyl)isoindoline-1,3-dione extends beyond oncology; it has also been investigated for its potential in treating neurological disorders. Preliminary studies suggest that isoindoline derivatives may modulate neurotransmitter receptors or enzyme activity relevant to conditions such as Alzheimer's disease and Parkinson's disease. The unique combination of structural rigidity provided by the bicyclic system and functional diversity introduced by the dione and trifluoromethyl moieties makes this scaffold particularly interesting for neuropharmacological applications.
In conclusion,5-(Trifluoromethyl)isoindoline-1,3-dione (CAS No. 1997-41-7) represents a compelling scaffold in pharmaceutical research due to its structural features and functional versatility. The presence of the trifluoromethyl group enhances its biological activity while its dione functionality provides multiple sites for chemical modification. Ongoing studies continue to uncover new therapeutic applications across various disease areas, reinforcing its significance as a key intermediate in medicinal chemistry innovation.
1997-41-7 (5-(Trifluoromethyl)isoindoline-1,3-dione) Related Products
- 171426-41-8(N-Methyl-2-(trifluoromethyl)benzamide)
- 57547-96-3(Benzamide, N,N-diethyl-2-(trifluoromethyl)-)
- 630113-90-5(1H-Isoindole-1,3(2H)-dione, 2-(2-methylpropyl)-5-(trifluoromethyl)-)
- 64219-30-3(1H-Isoindole-1,3(2H)-dione, 4-(trifluoromethyl)-)
- 64219-38-1(1H-Isoindole-1,3(2H)-dione, 5,6-bis(trifluoromethyl)-)
- 64219-31-4(1H-Isoindole-1,3(2H)-dione, 4,7-bis(trifluoromethyl)-)
- 62039-90-1(1H-Isoindole-1,3(2H)-dione, 2-[[4-methyl-3-(trifluoromethyl)phenyl]methyl]-)
- 676449-35-7(1H-Isoindole-1,3(2H)-dione, 5,6-bis[3-(trifluoromethyl)phenyl]-)
- 62039-87-6(1H-Isoindole-1,3(2H)-dione, 2-[[3-(trifluoromethyl)phenyl]methyl]-)
- 1261883-04-8(2,3-dihydro-6-(trifluoromethyl)-1H-Isoindol-1-one)